molecular formula C15H22N4O3 B1328723 [{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142204-93-0

[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1328723
CAS No.: 1142204-93-0
M. Wt: 306.36 g/mol
InChI Key: CFWANKOKNOFKIB-UHFFFAOYSA-N
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Description

[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is a synthetic organic compound with the molecular formula C({15})H({22})N({4})O({3}) and a molecular weight of 306.36 g/mol . This compound features a piperazine ring substituted with a methyl group, an amino group, and a phenyl group, making it a versatile molecule in various chemical and biological applications.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as piperazine derivatives, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including antimicrobial, antifungal, and anti-inflammatory activities .

Mode of Action

It’s known that piperazine derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function . For instance, some piperazine derivatives have been found to inhibit the activity of certain enzymes, thereby disrupting the biochemical processes that these enzymes are involved in .

Biochemical Pathways

Given the broad range of biological activities associated with piperazine derivatives, it’s likely that this compound affects multiple biochemical pathways . These could include pathways related to inflammation, microbial growth, and other processes .

Result of Action

Given the biological activities associated with similar compounds, it’s likely that this compound has a range of effects at the molecular and cellular level . These could include inhibiting the growth of microbes, reducing inflammation, and other effects .

Action Environment

The action of this compound can be influenced by a variety of environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature, among others. These factors can influence the compound’s stability, its interaction with its targets, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methylpiperazine, which can be synthesized by reacting piperazine with methyl iodide under basic conditions.

    Amidation Reaction: The piperazine derivative is then reacted with an appropriate acylating agent, such as acetic anhydride, to introduce the acetic acid moiety.

    Coupling with Phenylamine: The intermediate product is coupled with phenylamine under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The piperazine ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the development of new drugs.

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(N-[2-[(4-methylpiperazin-1-yl)amino]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-17-7-9-19(10-8-17)16-14(20)11-18(12-15(21)22)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWANKOKNOFKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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